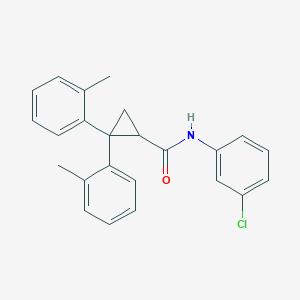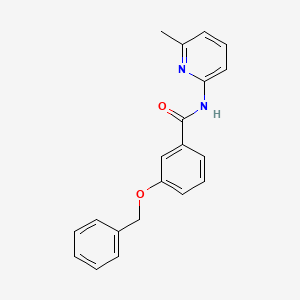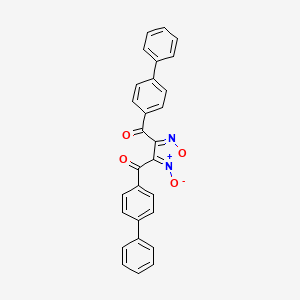![molecular formula C10H15N3O6S2 B5087980 4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as MS-275 and is being extensively researched for its potential use in cancer treatment.
作用機序
MS-275 works by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to the repression of gene transcription. MS-275 blocks the activity of these enzymes, leading to the accumulation of acetylated histones. This can activate genes that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory and immunomodulatory effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to enhance the activity of natural killer cells, which are involved in the immune response against cancer cells.
実験室実験の利点と制限
MS-275 has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been extensively studied for its potential use in cancer treatment. However, there are also some limitations to its use. MS-275 can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood. It is also relatively expensive to synthesize, which can limit its use in some lab experiments.
将来の方向性
There are several future directions for research on MS-275. One area of research is the development of more potent and selective histone deacetylase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MS-275. Additionally, there is interest in combining MS-275 with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their effectiveness. Overall, MS-275 has the potential to be a valuable tool for cancer research and treatment, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
MS-275 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-aminoethanethiol to form 4-methyl-N-(2-sulfanyl-ethyl)-3-nitrobenzenesulfonamide. This intermediate compound is then reacted with methylsulfonyl chloride to form MS-275.
科学的研究の応用
MS-275 is being researched for its potential use in cancer treatment. It is a histone deacetylase inhibitor that works by blocking the activity of enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which can activate genes that are involved in cell cycle regulation and apoptosis. MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S2/c1-8-3-4-9(7-10(8)13(14)15)21(18,19)12-6-5-11-20(2,16)17/h3-4,7,11-12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOEAEYDVAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)

![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)

